molecular formula C10H15N3O2 B8263925 Tert-butyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1-carboxylate

Tert-butyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1-carboxylate

Cat. No.: B8263925
M. Wt: 209.24 g/mol
InChI Key: WRFMBCUHWNSEII-UHFFFAOYSA-N
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Description

Tert-butyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1-carboxylate is a heterocyclic compound that features a fused imidazole and pyrazole ring system. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the tert-butyl ester group adds to its stability and makes it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound, followed by cyclization to form the fused ring system. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and the tert-butyl ester group is introduced using tert-butyl chloroformate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the imidazole ring, resulting in the formation of dihydro or tetrahydro derivatives.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated imidazole or pyrazole rings.

    Substitution: Substituted derivatives with various functional groups replacing the tert-butyl ester.

Scientific Research Applications

Tert-butyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fused ring system allows for strong binding interactions, and the tert-butyl ester group can enhance the compound’s stability and bioavailability. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

    Imidazole derivatives: Compounds with a similar imidazole ring structure.

    Pyrazole derivatives: Compounds with a similar pyrazole ring structure.

    Fused ring systems: Other compounds with fused heterocyclic rings, such as benzimidazoles or indazoles.

Uniqueness: Tert-butyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1-carboxylate is unique due to its specific fused ring system and the presence of the tert-butyl ester group. This combination provides a distinct set of chemical properties and potential biological activities that differentiate it from other similar compounds.

Properties

IUPAC Name

tert-butyl 2,3-dihydroimidazo[1,2-b]pyrazole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)12-6-7-13-8(12)4-5-11-13/h4-5H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFMBCUHWNSEII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C1=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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